2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline
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Overview
Description
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an aniline group attached to a triazole ring, which is further substituted with ethyl and methyl groups. Triazole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-ethyl-1-methyl-1H-1,2,4-triazole with aniline under suitable conditions. The reaction can be catalyzed by acids or bases, and solvents such as ethanol or methanol are often used. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The aniline group can participate in electrophilic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid); reactions are usually performed under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in halogenated, nitrated, or sulfonated products.
Scientific Research Applications
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, as an antimicrobial agent, it may inhibit the synthesis of essential cellular components in microorganisms, leading to their death. In cancer research, it may interfere with cell division and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: This compound has a methoxy group instead of an ethyl group, which can affect its chemical reactivity and biological activity.
3-Ethyl-1-methyl-1H-1,2,4-triazole: Lacks the aniline group, making it less versatile in certain chemical reactions.
1,2,4-Triazole: The parent compound without any substituents, used as a basic building block in various chemical syntheses.
Uniqueness
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aniline and triazole moieties allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C11H14N4 |
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Molecular Weight |
202.26 g/mol |
IUPAC Name |
2-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C11H14N4/c1-3-10-13-11(15(2)14-10)8-6-4-5-7-9(8)12/h4-7H,3,12H2,1-2H3 |
InChI Key |
KMKLYODQISJOMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)C2=CC=CC=C2N)C |
Origin of Product |
United States |
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